(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride
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Overview
Description
(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a piperidine ring attached to a benzonitrile moiety, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Piperidin-2-yl)benzonitrile hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment to Benzonitrile: The piperidine ring is then attached to the benzonitrile moiety through a series of reactions, often involving nucleophilic substitution or coupling reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-4-(Piperidin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzonitrile moiety can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)ethanol hydrochloride: This compound has a similar piperidine ring but with an ethanol group instead of a benzonitrile moiety.
3-(Piperidin-2-yl)benzonitrile hydrochloride: Similar structure with the piperidine ring attached at a different position on the benzonitrile ring.
Uniqueness
(S)-4-(Piperidin-2-yl)benzonitrile hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[(2S)-piperidin-2-yl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h4-7,12,14H,1-3,8H2;1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDPZPGMUFNASZ-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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